molecular formula C12H8BrFN2O B2960047 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide CAS No. 1206144-56-0

2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

Cat. No. B2960047
CAS RN: 1206144-56-0
M. Wt: 295.111
InChI Key: LIOWXALHRUZKHA-UHFFFAOYSA-N
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Description

2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a pyridine derivative and belongs to the class of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes by binding to their active sites. The exact binding mode and the nature of the interactions between the compound and the enzymes are yet to be elucidated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide are largely dependent on the specific enzyme that it inhibits. For example, it has been reported to inhibit the activity of the kinase AKT, which is involved in the regulation of cell growth and survival. Inhibition of AKT by 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells. Similarly, inhibition of phosphodiesterases by this compound has been reported to increase the levels of cyclic nucleotides, which play important roles in various physiological processes, including smooth muscle relaxation and platelet aggregation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the biochemical and physiological functions of these enzymes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to handle the compound with care.

Future Directions

There are several future directions for the research on 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide. One of the most important directions is the elucidation of its binding mode and the nature of the interactions with the enzymes that it inhibits. This will provide important insights into the development of more potent and selective inhibitors. Another important direction is the evaluation of its potential as a therapeutic agent for the treatment of various diseases. This will involve the development of more potent and selective inhibitors and the evaluation of their efficacy and safety in preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide is a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting product is then reacted with 2-bromopyridine-3-carboxamide in the presence of a base to yield the desired compound. The purity of the product can be improved by recrystallization.

Scientific Research Applications

2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against a wide range of enzymes, including kinases, phosphodiesterases, and proteases. This makes it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders.

properties

IUPAC Name

2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWXALHRUZKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-fluorophenyl)pyridine-3-carboxamide

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